Docosanoic acid-d4-2

Description

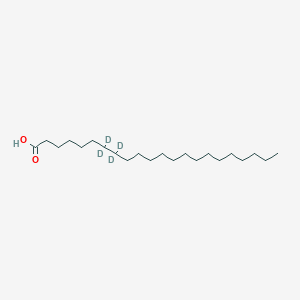

Propriétés

Formule moléculaire |

C22H44O2 |

|---|---|

Poids moléculaire |

344.6 g/mol |

Nom IUPAC |

7,7,8,8-tetradeuteriodocosanoic acid |

InChI |

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i15D2,16D2 |

Clé InChI |

UKMSUNONTOPOIO-ONNKGWAKSA-N |

SMILES isomérique |

[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])CCCCCC(=O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to Docosanoic Acid-d4: An Internal Standard for Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosanoic acid-d4, also known as behenic acid-d4, is a deuterated form of docosanoic acid, a C22:0 very-long-chain saturated fatty acid (VLCFA). This isotopically labeled compound serves as an indispensable tool in analytical chemistry, particularly in the field of lipidomics and clinical diagnostics. Its primary application is as an internal standard for the precise quantification of its non-labeled counterpart, docosanoic acid, in various biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The incorporation of four deuterium atoms results in a molecule that is chemically almost identical to the endogenous analyte but with a distinct, higher mass-to-charge ratio, allowing for accurate differentiation and quantification.

This technical guide provides a comprehensive overview of Docosanoic acid-d4, including its physicochemical properties, a detailed experimental protocol for its use as an internal standard, and relevant biological pathway diagrams.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for Docosanoic acid-d4 and its non-deuterated form. Properties for the deuterated compound are often not experimentally determined and are considered to be very similar to the unlabeled compound.

| Property | Docosanoic acid-d4 | Docosanoic acid (unlabeled) | Source(s) |

| Molecular Formula | C22H40D4O2 | C22H44O2 | [1][3] |

| Molecular Weight | ~344.61 g/mol | ~340.58 g/mol | [4] |

| CAS Number | 1208430-53-8 | 112-85-6 | [3] |

| Melting Point | ~80-82 °C | 79.95 °C | [4][5] |

| Boiling Point | ~306 °C at 60 mmHg | 306 °C at 60 mmHg | [4][6] |

| Solubility | Soluble in DMF (~3 mg/ml), hot methanol. Sparingly soluble in aqueous buffers. | Soluble in DMF (~3 mg/ml), hot methanol, chloroform, and ethanol (2.18 mg/ml at 25°C). Water solubility is very low (0.15 mg/ml at 25°C). | [7][8] |

| Appearance | Solid | White to cream or yellow crystalline powder/solid. | [5][6] |

| Purity | ≥98% | N/A | [9] |

Experimental Protocols

Quantification of Docosanoic Acid in Human Plasma using LC-MS/MS with Docosanoic Acid-d4 as an Internal Standard

This protocol provides a detailed methodology for the quantification of docosanoic acid in human plasma, a critical analysis for the diagnosis of certain peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD).[10]

1. Materials and Reagents:

-

Docosanoic acid-d4 (internal standard)

-

Docosanoic acid (analytical standard for calibration curve)

-

Human plasma samples (patient and control)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Hexane

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Pentafluorobenzyl bromide (PFB-Br) for derivatization (if using GC-MS)

-

Ultrapure water

2. Preparation of Standard and Internal Standard Solutions:

-

Internal Standard Stock Solution: Prepare a stock solution of Docosanoic acid-d4 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Internal Standard Working Solution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the same solvent. The optimal concentration should be determined during method development.

-

Calibration Standards: Prepare a series of calibration standards by spiking control plasma with known concentrations of unlabeled docosanoic acid.

3. Sample Preparation:

-

Aliquoting: In a clean microcentrifuge tube, add 100 µL of human plasma (calibrator, quality control, or unknown sample).

-

Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the Docosanoic acid-d4 working solution to each tube.

-

Hydrolysis:

-

Add HCl to the samples and incubate to hydrolyze the fatty acids from their lipid esters.

-

Follow with the addition of NaOH for further hydrolysis.[11]

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding hexane to the hydrolyzed sample.

-

Vortex vigorously to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous phases.

-

-

Isolation: Carefully transfer the upper organic layer (containing the fatty acids) to a new tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 100 µL of methanol:acetonitrile 50:50 v/v).

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used for the separation of fatty acids.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate is commonly employed.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for fatty acid analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both docosanoic acid and Docosanoic acid-d4.

-

Docosanoic acid transition: e.g., m/z 339.3 → m/z 339.3 (parent ion)

-

Docosanoic acid-d4 transition: e.g., m/z 343.3 → m/z 343.3 (parent ion)

-

-

The specific transitions should be optimized for the instrument being used.

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte (docosanoic acid) and the internal standard (Docosanoic acid-d4).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of docosanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental Workflow for VLCFA Quantification

Caption: Workflow for quantifying very-long-chain fatty acids using a deuterated internal standard.

Interaction of Docosanoic Acid with p53

Docosanoic acid has been shown to inhibit the double-stranded DNA (dsDNA) binding activity of the p53 tumor suppressor protein.[2][7] This interaction occurs with a dissociation constant (Kd) of approximately 12 nM.[2] The following diagram illustrates this inhibitory relationship.

References

- 1. Buy (3,3,4,4-d4)-Docosanoic acid | 1208430-53-8 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Docosanoic Acid-d4 - Cayman Chemical [bioscience.co.uk]

- 4. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Docosanoic acid-d43 (docosanoic acid-d4) | Isotope-Labeled Compounds | 29823-26-5 | Invivochem [invivochem.com]

- 6. DOCOSANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Docosanoic acid | 112-85-6 [chemicalbook.com]

- 9. larodan.com [larodan.com]

- 10. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of Docosanoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of deuterated docosanoic acid, with a specific focus on docosanoic acid-d4. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where isotopically labeled compounds are utilized.

Introduction to Docosanoic Acid-d4

Docosanoic acid, also known as behenic acid, is a long-chain saturated fatty acid with the chemical formula C₂₂H₄₄O₂. Its deuterated analogue, Docosanoic acid-d4, is a stable isotope-labeled compound where four hydrogen atoms have been replaced by deuterium atoms. The precise positions of deuterium substitution can vary, leading to different isomers. This guide will focus on the commonly available isomers. It is important to note that the term "Docosanoic acid-d4-2" is not a standard nomenclature and likely refers to a specific, less common isomer or may be an error. This guide will cover the properties of well-characterized d4-isomers.

Deuterated compounds like Docosanoic acid-d4 are invaluable tools in various research applications, including metabolic studies, lipidomics, and as internal standards for mass spectrometry-based quantification of their non-deuterated counterparts. The incorporation of deuterium atoms imparts a greater mass, which allows for their differentiation and quantification in complex biological matrices without altering the fundamental chemical reactivity of the molecule.

Physicochemical Properties

The introduction of deuterium atoms into the docosanoic acid molecule results in a slight increase in its molecular weight, with minimal impact on its other physical properties such as melting point and solubility.

| Property | Docosanoic Acid (Unlabeled) | (3,3,4,4-d4)-Docosanoic Acid | (12,12,13,13-D₄)-Docosanoic Acid | Docosanoic acid-d43 |

| Synonyms | Behenic Acid, C22:0 | Behenic acid-d4 | Behenic acid-d4 | Perdeuterated Behenic Acid |

| Molecular Formula | C₂₂H₄₄O₂ | C₂₂H₄₀D₄O₂ | C₂₂H₄₀D₄O₂ | C₂₂HD₄₃O₂ |

| Molecular Weight ( g/mol ) | 340.58 | ~344.61 | 344.61 | 383.85 |

| Melting Point (°C) | 79-81 | 80-82 | Not specified | 80-82 |

| Boiling Point (°C at 760 mmHg) | ~406 | 391.8±5.0 | Not specified | 391.8±5.0 |

| Solubility | Insoluble in water; soluble in hot ethanol, chloroform, and diethyl ether. | Insoluble in water (< 0.1 mg/mL). Soluble in organic solvents. | Soluble in organic solvents. | Insoluble in water. Soluble in organic solvents. |

| Appearance | White to cream-colored crystalline solid. | Solid. | Neat. | White to off-white solid powder. |

| Stability and Storage | Stable. Store at room temperature. | Store at -20°C for long-term stability. | Store at room temperature away from light and moisture.[1][2] | Store at -20°C. |

Experimental Protocols

Synthesis of Deuterated Docosanoic Acid

The synthesis of deuterated fatty acids can be achieved through various methods, including catalytic H/D exchange reactions. A general workflow for the synthesis of a deuterated long-chain fatty acid is outlined below.

Methodology:

-

Reaction Setup: In a high-pressure reactor, combine unlabeled docosanoic acid with a platinum-on-carbon (Pt/C) catalyst and deuterium oxide (D₂O).

-

H/D Exchange: The reactor is sealed and heated to an elevated temperature (e.g., 200-250 °C) for a specified period (e.g., 24-48 hours) to facilitate the exchange of protons with deuterons at specific positions on the carbon chain. The positions of deuteration can be influenced by the catalyst and reaction conditions.

-

Purification: After the reaction, the catalyst is removed by filtration. The deuterated docosanoic acid is then purified from the reaction mixture, typically by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.

-

Characterization: The final product is characterized to confirm its identity, purity, and the extent of deuteration. This is typically done using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of Melting Point

The melting point of Docosanoic acid-d4 can be determined using the capillary method.

References

An In-depth Technical Guide to the Synthesis and Purity of Behenic Acid-d4

This technical guide provides a comprehensive overview of the synthesis and purity analysis of behenic acid-d4 (docosanoic acid-d4), a deuterated derivative of behenic acid. Intended for researchers, scientists, and professionals in drug development, this document outlines a feasible synthesis strategy, details analytical methodologies for purity and isotopic enrichment assessment, and presents data in a structured format for clarity and comparison.

Introduction to Behenic Acid and Its Deuterated Analog

Behenic acid, a saturated fatty acid with a 22-carbon chain (C22H44O2), is a natural component of various plant-based oils, such as ben oil from the Moringa oleifera tree, canola oil, and peanut oil.[1][2] Its physical form is typically a white, waxy solid.[1] In industrial applications, behenic acid and its derivatives are utilized as thickeners, emulsifiers, and lubricants.[3]

The deuterated analog, behenic acid-d4, is a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analyses and metabolic studies. The incorporation of deuterium atoms allows for its use as an internal standard, aiding in the accurate quantification of its non-deuterated counterpart in complex biological matrices.

Synthesis of Behenic Acid-d4

A widely used method for deuterating saturated fatty acids is through heterogeneous catalysis using a platinum-on-carbon (Pt/C) catalyst in the presence of deuterium oxide (D2O) under hydrothermal conditions.[4] This method facilitates the exchange of protons for deuterons at non-exchangeable C-H bonds.

Proposed Synthesis Pathway

The proposed synthesis of behenic acid-d4 involves the direct H/D exchange of behenic acid. To achieve a d4 labeling, the reaction conditions would need to be carefully controlled. A more targeted approach could involve the synthesis from a precursor already containing the desired deuterium labels. However, for the purpose of this guide, we will focus on the direct exchange method. For a specific d4 labeling, such as on the terminal methyl group and the adjacent methylene group (positions 21 and 22), a multi-step synthesis from a deuterated precursor would likely be necessary. For the purpose of this guide, we will describe a general deuteration which can be adapted.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed synthesis of behenic acid-d4 via catalytic H/D exchange.

Experimental Protocol: Catalytic H/D Exchange

This protocol is a general guideline and may require optimization for behenic acid-d4.

Materials:

-

Behenic Acid (high purity)

-

Deuterium Oxide (D2O, 99.9 atom % D)

-

Platinum on activated carbon (Pt/C, 10 wt. %)

-

High-pressure reaction vessel (e.g., Parr reactor)

-

Argon gas (for inert atmosphere)

-

Solvents for purification (e.g., ethanol, hexane)

Procedure:

-

Reactor Setup: Add behenic acid and Pt/C catalyst to the high-pressure reaction vessel. For every 1 gram of behenic acid, use approximately 100 mg of Pt/C catalyst.

-

Inert Atmosphere: Seal the reactor and purge with argon gas for 15-20 minutes to remove any air.

-

Addition of D2O: Carefully add D2O to the reactor. The amount of D2O should be sufficient to create a slurry and act as the deuterium source. A typical ratio would be 10 mL of D2O per gram of fatty acid.

-

Reaction Conditions: Heat the sealed reactor to a temperature between 150-200°C. The reaction is typically run for 24-72 hours with constant stirring. The pressure inside the vessel will increase due to the heating of D2O.

-

Reaction Quench and Product Isolation: After the reaction period, cool the reactor to room temperature. Release the pressure carefully. Filter the reaction mixture to remove the Pt/C catalyst. The crude deuterated behenic acid can be isolated by removing the D2O under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to remove any impurities and residual catalyst.

-

Drying: The purified behenic acid-d4 is dried under high vacuum to remove any residual solvent.

Expected Synthesis Outcomes

The yield and isotopic enrichment can vary significantly based on the reaction conditions.

| Parameter | Expected Value | Notes |

| Yield | > 80% | The yield is generally high for this type of reaction, but losses can occur during purification steps. |

| Isotopic Purity | > 95 atom % D | To achieve high levels of deuteration, the H/D exchange process may need to be repeated multiple times with fresh D2O and catalyst.[4] |

| Chemical Purity | > 98% | The chemical purity is dependent on the purity of the starting material and the effectiveness of the purification process. |

Purity and Isotopic Enrichment Analysis

Determining the purity of behenic acid-d4 involves two critical aspects: confirming its chemical integrity and quantifying the level of deuterium incorporation (isotopic enrichment). The primary techniques for these analyses are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Analytical Techniques

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Provides the accurate mass of the molecule, allowing for the determination of the number of deuterium atoms incorporated and the overall isotopic enrichment.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H NMR) | ¹H NMR can be used to determine the positions and extent of deuteration by observing the reduction in signal intensity at specific proton sites. ²H NMR directly observes the deuterium nuclei, confirming their presence and location.[5][6] |

| Gas Chromatography (GC) | When coupled with a mass spectrometer (GC-MS), it can separate the deuterated fatty acid from any non-deuterated or partially deuterated species and also assess chemical purity.[7][8] |

Diagram of the Purity Analysis Workflow

Caption: Workflow for the purity and isotopic enrichment analysis of behenic acid-d4.

Experimental Protocols for Purity Analysis

3.2.1. High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the exact mass and calculate the isotopic enrichment.

Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

Procedure:

-

Sample Preparation: Prepare a dilute solution of behenic acid-d4 in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range.

-

Data Analysis:

-

Identify the isotopic cluster corresponding to the deuterated behenic acid.

-

Determine the monoisotopic mass and compare it to the theoretical mass of behenic acid-d4.

-

Calculate the isotopic enrichment by analyzing the relative intensities of the peaks within the isotopic cluster. Software tools can be used to deconvolve the isotopic distribution and calculate the percentage of deuteration.[9]

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuteration and assess chemical purity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve a precise amount of behenic acid-d4 in a deuterated solvent (e.g., chloroform-d, CDCl3).

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signals corresponding to the different protons in the molecule.

-

A reduction in the integral of specific signals compared to a non-deuterated standard will indicate the positions and extent of deuteration.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The presence of signals will directly confirm the incorporation of deuterium. The chemical shifts of these signals will indicate the positions of the deuterium atoms.

-

-

Purity Assessment: The absence of significant impurity signals in the ¹H NMR spectrum will confirm the chemical purity of the sample.

Conclusion

The synthesis of behenic acid-d4 can be effectively achieved through catalytic hydrogen-isotope exchange. While this guide provides a robust framework, optimization of the reaction conditions is crucial to achieve high isotopic enrichment. The purity and isotopic distribution of the final product must be rigorously assessed using a combination of HR-MS and NMR spectroscopy to ensure its suitability for its intended research applications. The detailed protocols and workflows presented herein serve as a valuable resource for scientists and researchers working with deuterated compounds.

References

- 1. Behenic acid - Wikipedia [en.wikipedia.org]

- 2. Analysis of Behenic Acid, Behenic Acid Content of Biomass, Behenic Acid Content of Seaweed, Behenic Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]

- 3. Chempri [chempri.com]

- 4. Documents download module [ec.europa.eu]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of Deuterated Docosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of deuterated docosanoic acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where isotopically labeled compounds are utilized. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates pertinent workflows and biological concepts.

Physical Characteristics

Deuteration, the substitution of hydrogen atoms with deuterium, can subtly alter the physical properties of a molecule due to the isotope effect. While comprehensive data for all deuterated forms of docosanoic acid are not extensively published, this section provides available data for deuterated variants alongside the well-established properties of non-deuterated docosanoic acid for comparison.

Table 1: Physical Properties of Docosanoic Acid and its Deuterated Analogs

| Property | Docosanoic Acid (Non-deuterated) | Docosanoic acid-d3 | Docosanoic acid-d4 | Docosanoic acid-d43 (Perdeuterated) |

| Molecular Formula | C₂₂H₄₄O₂ | C₂₂H₄₁D₃O₂ | C₂₂H₄₀D₄O₂ | C₂₂HD₄₃O₂ |

| Molecular Weight ( g/mol ) | 340.58[1][2] | 343.6[3] | 344.61 | 383.85[4] |

| Melting Point (°C) | 79.95 - 81[2][5] | Not available | Not available | 80 - 82[6] |

| Boiling Point (°C) | 306 at 60 mmHg[1][2] | Not available | Not available | 391.8 ± 5.0 at 760 mmHg (Predicted)[4] |

| Density (g/cm³) | ~0.9[1] | Not available | Not available | 0.9 ± 0.1 (Predicted)[4] |

| Solubility | Insoluble in water; Soluble in organic solvents like DMF, hot methanol, chloroform, and ethanol.[1] | Not available | Soluble in DMF and a mixture of DMF:PBS (pH 7.2).[7] | Soluble in DMSO.[8] |

| Appearance | White to yellowish crystalline solid or powder.[1] | Not available | Not available | White to off-white solid powder.[4] |

Experimental Protocols

The characterization of the physical properties of deuterated docosanoic acid relies on standard analytical techniques. Below are detailed methodologies for key experiments.

2.1. Determination of Melting Point

The melting point of a fatty acid can be determined using two primary methods: the capillary method and Differential Scanning Calorimetry (DSC).

-

2.1.1. Capillary Melting Point Method

This method provides a melting range.

-

Sample Preparation: A small amount of the dried fatty acid powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which slowly heats the sample.

-

Measurement: The temperature is recorded at the first sign of melting (the appearance of a liquid phase) and when the entire sample has melted. This range is reported as the melting point.

-

-

2.1.2. Differential Scanning Calorimetry (DSC)

DSC provides a more precise melting temperature by measuring the heat flow required to raise the sample's temperature.

-

Sample Preparation: A small, accurately weighed amount of the fatty acid (2-10 mg) is placed in an aluminum DSC pan and hermetically sealed.[9]

-

Instrument Setup: The DSC is programmed with a specific temperature profile. A typical profile involves an initial heating ramp to ensure the sample is completely melted, followed by a controlled cooling period to induce crystallization, and a final heating ramp during which the melting transition is recorded.[10]

-

Data Analysis: The melting point is determined from the resulting thermogram as the peak temperature of the melting endotherm.

-

2.2. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the identity and isotopic enrichment of deuterated docosanoic acid.

-

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the positions and extent of deuteration.

-

Sample Preparation: A small amount of the deuterated fatty acid is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum is acquired. The absence or significant reduction in the intensity of proton signals at specific chemical shifts, compared to the spectrum of the non-deuterated standard, confirms the location of deuterium substitution.[11]

-

Quantitative Analysis: Integration of the remaining proton signals can be used to estimate the degree of deuteration.

-

-

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and confirm the isotopic enrichment.

-

Derivatization: The fatty acid is often converted to a more volatile ester, such as a methyl ester (FAME), by reacting with a reagent like methanolic HCl.

-

Gas Chromatography: The FAME is injected into a gas chromatograph, which separates it from other components.[12][13]

-

Mass Spectrometry: The separated compound is then introduced into a mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated fatty acid methyl ester, confirming the number of deuterium atoms incorporated.[14]

-

Biological Role and Signaling Pathways

Docosanoic acid is a very long-chain saturated fatty acid (VLCFA). Emerging research indicates that circulating VLCFAs are associated with a lower risk of cardiovascular disease and type 2 diabetes. While specific signaling pathways for docosanoic acid are not fully elucidated, its primary biological significance appears to be linked to its incorporation into complex lipids, particularly ceramides and sphingomyelins. This incorporation can modulate the biological activity of these signaling molecules.

The diagram below illustrates the general pathway of how dietary and endogenously synthesized docosanoic acid can be incorporated into sphingolipids, which are key components of cell membranes and are involved in various signaling cascades.

Caption: Incorporation of Docosanoic Acid into Sphingolipids.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the characterization of deuterated docosanoic acid.

Caption: Characterization workflow for deuterated docosanoic acid.

References

- 1. DOCOSANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Docosanoic-22,22,22-D3 acid | C22H44O2 | CID 44256493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Docosanoic acid-d43 (docosanoic acid-d4) | Isotope-Labeled Compounds | 29823-26-5 | Invivochem [invivochem.com]

- 5. docosanoic acid, 112-85-6 [thegoodscentscompany.com]

- 6. DOCOSANOIC-D43 ACID | 29823-26-5 [amp.chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H NMR analysis of deuterated fatty acid methyl esters [inis.iaea.org]

- 12. static.igem.org [static.igem.org]

- 13. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lipidmaps.org [lipidmaps.org]

The Sentinel of Accuracy: Docosanoic Acid-d4 in Quantitative Lipidomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. The subtle fluctuations in lipid profiles can hold the key to understanding complex biological processes, identifying disease biomarkers, and developing novel therapeutics. At the heart of achieving this quantitative rigor lies the use of internal standards, with stable isotope-labeled compounds representing the gold standard. This technical guide delves into the critical role of docosanoic acid-d4 (behenic acid-d4), a deuterated analog of the very-long-chain saturated fatty acid, docosanoic acid, in modern lipidomics research.

The Imperative for Internal Standards in Lipidomics

Quantitative lipidomics is fraught with potential sources of variability that can compromise data quality. These include inconsistencies in sample collection and storage, inefficiencies and variations during lipid extraction, matrix effects in the mass spectrometer ion source, and fluctuations in instrument performance. Internal standards are indispensable tools to correct for these variations.[1][2] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is isotopically distinct, allowing it to be differentiated by the mass spectrometer.[1] By adding a known amount of the internal standard to the sample at the earliest stage of the workflow, preferably before extraction, it experiences the same experimental variations as the endogenous analyte. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for any losses or variations encountered during the analytical process.

Docosanoic acid-d4 serves as an exemplary internal standard for the quantification of its endogenous counterpart, docosanoic acid (C22:0), and can also be used as a representative standard for other very-long-chain fatty acids (VLCFAs). Its near-identical chemical properties to the unlabeled analyte ensure that it behaves similarly during extraction, derivatization (if any), and chromatographic separation. The mass shift introduced by the four deuterium atoms allows for its unambiguous detection and quantification alongside the endogenous compound by mass spectrometry.

Physicochemical Properties of Docosanoic Acid-d4

A thorough understanding of the physicochemical properties of docosanoic acid-d4 is essential for its effective use in the laboratory.

| Property | Value | Reference |

| Synonyms | Behenic acid-d4, C22:0-d4 | [3] |

| Molecular Formula | C₂₂H₄₀D₄O₂ | [3] |

| Molecular Weight | 344.61 g/mol | [3] |

| CAS Number (Labeled) | 1219804-98-4 | [3] |

| Chemical Purity | Typically ≥98% | [3] |

| Form | Solid | |

| Storage | Room temperature, protected from light and moisture | [3] |

Quantitative Analysis by LC-MS/MS: MRM Parameters

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the most common analytical platform for targeted quantification of fatty acids. This technique offers high selectivity and sensitivity. In an MRM experiment, the precursor ion (the deprotonated molecule, [M-H]⁻, for fatty acids in negative ion mode) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. The intensity of this specific transition is then monitored over time.

Below are representative MRM parameters for the analysis of docosanoic acid and its deuterated internal standard. It is important to note that optimal collision energies are instrument-dependent and should be empirically determined on the specific mass spectrometer being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Representative Collision Energy (eV) |

| Docosanoic Acid (C22:0) | 339.3 | 339.3 (pseudo-MRM) or specific fragments | Negative | 10-20 |

| Docosanoic Acid-d4 | 343.3 | 343.3 (pseudo-MRM) or specific fragments | Negative | 10-20 |

Note: For saturated fatty acids, fragmentation can be limited. A common approach is to monitor the deprotonated molecule as both the precursor and product ion (a "pseudo-MRM" transition) with a low collision energy. Alternatively, characteristic fragment ions can be targeted if observable.

Experimental Protocol: Quantification of Docosanoic Acid in Human Plasma

This section provides a detailed protocol for the quantification of docosanoic acid in human plasma using docosanoic acid-d4 as an internal standard.

Materials and Reagents

-

Human plasma (collected with EDTA as anticoagulant)

-

Docosanoic acid-d4 (Internal Standard)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (aqueous)

-

Nitrogen gas for evaporation

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

Preparation of Internal Standard Stock Solution

Prepare a stock solution of docosanoic acid-d4 in methanol at a concentration of 1 mg/mL. From this, prepare a working solution of 10 µg/mL in methanol. A typical concentration of docosanoic acid in plasma is in the range of 32.0-73.4 µmol/L.[3] The concentration of the internal standard should be chosen to be within the linear range of the assay and comparable to the expected endogenous levels of the analyte.

Lipid Extraction (Modified Folch Method)

-

Thaw frozen plasma samples on ice.

-

To a 2 mL glass vial, add 100 µL of plasma.

-

Add 10 µL of the 10 µg/mL docosanoic acid-d4 internal standard working solution.

-

Add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 300 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass vial.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) acetonitrile:isopropanol mixture for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 50°C.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: Linear gradient to 100% B

-

12-15 min: Hold at 100% B

-

15.1-18 min: Return to 30% B and equilibrate.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection: MRM mode using the transitions specified in the table above.

Visualizing the Role of Docosanoic Acid-d4 in Lipidomics

The following diagrams illustrate the experimental workflow and the metabolic context of docosanoic acid.

Caption: A typical experimental workflow for targeted lipidomics using an internal standard.

Caption: The metabolic pathway of docosanoic acid via beta-oxidation.

Conclusion

Docosanoic acid-d4 is a vital tool for researchers striving for accuracy and precision in the quantitative analysis of very-long-chain fatty acids. Its chemical similarity to the endogenous analyte, combined with its isotopic distinction, makes it an ideal internal standard for correcting for experimental variability in LC-MS/MS-based lipidomics workflows. By implementing robust experimental protocols, such as the one detailed in this guide, and leveraging the power of stable isotope dilution, researchers can generate high-quality, reliable data, paving the way for new discoveries in the dynamic field of lipidomics.

References

Understanding Deuterated Fatty Acid Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterated fatty acid standards, covering their synthesis, core applications, and detailed experimental protocols. It is designed to be a valuable resource for researchers, scientists, and drug development professionals utilizing these powerful tools in their work.

Introduction to Deuterated Fatty Acids

Deuterated fatty acids are stable isotope-labeled molecules in which one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This subtle modification in mass does not alter the chemical properties of the fatty acid, making them ideal tracers and internal standards for a variety of biochemical and analytical applications. The strong C-D bond, compared to the C-H bond, also imparts a significant kinetic isotope effect, a phenomenon that is increasingly exploited in drug development.[1] Their primary applications lie in quantitative analysis using mass spectrometry, metabolic research to trace the fate of fatty acids in vivo, and in the development of new therapeutic agents.

Synthesis and Characterization

The synthesis of deuterated fatty acids can be achieved through several methods, each with its advantages in terms of isotopic purity and the position of the deuterium labels.

Common Synthesis Methods:

-

Hydrogen-Isotope Exchange (HIE): This method involves the direct exchange of hydrogen for deuterium atoms on the fatty acid backbone. Catalysts such as Platinum on carbon (Pt/C) or ruthenium complexes are often employed to facilitate this exchange.[1] HIE can lead to high levels of deuteration. For instance, perdeuterated saturated fatty acids can be produced with deuterium incorporation of over 98% using D₂O as the deuterium source and a Pt/C catalyst.[2]

-

Controlled Tetradeuteration: A specific protocol allows for the precisely controlled introduction of four deuterium atoms at the α- and β-positions of straight-chain fatty acids.[1]

-

Multi-step Chemical Synthesis: For complex unsaturated fatty acids or when specific labeling patterns are required, multi-step organic synthesis is employed. This approach provides precise control over the location of the deuterium atoms.[3]

Characterization and Quality Control:

The isotopic purity and enrichment of deuterated fatty acids are critical for their use as standards. These parameters are typically determined using:

-

Mass Spectrometry (MS): To confirm the mass shift and determine the degree of deuteration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the position of the deuterium labels.

High-purity standards with known isotopic enrichment are essential for accurate quantification and reliable metabolic studies. Commercially available standards typically have isotopic enrichment levels of 98% or higher.[4]

Data Presentation: Properties of Common Deuterated Fatty Acid Standards

The following table summarizes the properties of several commonly used deuterated fatty acid standards. This information is crucial for selecting the appropriate standard for a specific application and for accurate data analysis.

| Fatty Acid Standard | Abbreviation | Molecular Formula | Mass (Da) | Isotopic Purity (%) |

| Lauric Acid-d3 | 12:0-d3 | C₁₂H₂₁D₃O₂ | 203.36 | >98 |

| Myristic Acid-d3 | 14:0-d3 | C₁₄H₂₅D₃O₂ | 231.41 | >98 |

| Palmitic Acid-d31 | 16:0-d31 | C₁₆HD₃₁O₂ | 287.6 | >98 |

| Stearic Acid-d35 | 18:0-d35 | C₁₈HD₃₅O₂ | 319.7 | >98 |

| Oleic Acid-d2 | 18:1-d2 | C₁₈H₃₂D₂O₂ | 284.48 | >98 |

| Oleic Acid-d17 | 18:1-d17 | C₁₈H₁₇D₁₇O₂ | 299.58 | >98 |

| Arachidonic Acid-d8 | 20:4-d8 | C₂₀H₂₄D₈O₂ | 312.53 | >98 |

| Eicosapentaenoic Acid-d5 | 20:5-d5 | C₂₀H₂₅D₅O₂ | 307.49 | >98 |

| Docosahexaenoic Acid-d5 | 22:6-d5 | C₂₂H₂₇D₅O₂ | 333.52 | >98 |

Note: The exact mass and isotopic purity may vary slightly between different commercial suppliers.

Core Applications and Experimental Protocols

Deuterated fatty acids are indispensable tools in modern research and development. Their applications span from fundamental metabolic studies to the development of novel pharmaceuticals.

Quantitative Analysis by Mass Spectrometry

The most common application of deuterated fatty acids is as internal standards in mass spectrometry-based quantification of endogenous fatty acids.[5][6] The principle of this method, known as stable isotope dilution, relies on adding a known amount of the deuterated standard to a sample prior to processing.[5] The standard co-elutes with the endogenous analyte and their relative peak areas are used to calculate the concentration of the analyte, correcting for any sample loss during preparation and variations in instrument response.[5][6]

This protocol describes a standard method for the extraction, derivatization, and quantification of total fatty acids from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with deuterated internal standards.[7]

1. Sample Preparation and Lipid Extraction:

-

Internal Standard Spiking: To a known amount of sample (e.g., 0.5 million cells, 0.5 mL media, or 200 µL plasma), add a known quantity (e.g., 100 µL of a 0.25 ng/µL solution) of the deuterated internal standard mixture.[7]

-

Lysis and Acidification: For cellular samples, add two volumes of methanol to lyse the cells. Acidify the mixture to a final concentration of 25 mM HCl.[7] For media and plasma, mix with one volume of methanol and acidify.[7]

-

Lipid Extraction: Add 1 mL of iso-octane, vortex vigorously, and centrifuge at 3000 x g for 1 minute to separate the phases.[7] Transfer the upper organic layer to a clean glass tube. Repeat the extraction.[7]

2. Saponification (for Total Fatty Acids):

-

To the remaining methanol fraction from the initial extraction, add 500 µL of 1N KOH and incubate for 1 hour to hydrolyze ester bonds.[7]

-

Neutralize the solution with 500 µL of 1N HCl.[7]

-

Re-extract the now free fatty acids with iso-octane as described above.[7]

3. Derivatization:

-

Dry the combined iso-octane extracts under a stream of nitrogen.

-

Add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.[6]

-

Incubate at room temperature for 20 minutes.[6]

-

Dry the sample again under nitrogen and reconstitute in 50 µL of iso-octane for injection.[6]

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column, such as a DB-23, is typically used for the separation of fatty acid methyl esters (or in this case, PFB esters).[8]

-

Injector: Splitless injection is common for trace analysis.[8]

-

Oven Temperature Program: A temperature gradient is employed, for example, starting at 150°C and ramping to 270°C at 10°C/min.[6]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Negative Chemical Ionization (NCI) is often used for PFB derivatives to enhance sensitivity.[6]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor the specific ions corresponding to the analyte and the internal standard.

-

5. Quantification:

-

A calibration curve is generated using a series of standards containing known concentrations of the unlabeled fatty acids and a constant concentration of the deuterated internal standards.

-

The concentration of each fatty acid in the sample is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against the calibration curve.[8]

This protocol outlines a method for the quantification of free fatty acids in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without derivatization.[9]

1. Sample Preparation:

-

Internal Standard Spiking: Add a known amount of deuterated internal standards to a plasma sample.

-

Protein Precipitation and Lipid Extraction: Extract lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).[8] Vortex and centrifuge to separate the layers.

-

Collection and Drying: Collect the lower organic layer containing the lipids and dry it under a stream of nitrogen.[10]

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for underivatized fatty acids.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard.[5][9]

-

3. Quantification:

-

Similar to GC-MS, quantification is achieved by creating a calibration curve and using the peak area ratios of the endogenous fatty acids to their respective deuterated internal standards.

Metabolic Research: Tracing Fatty Acid Metabolism

Deuterated fatty acids are powerful tools for tracing the metabolic fate of fatty acids in vivo and in vitro. By introducing a deuterated fatty acid into a biological system, researchers can follow its incorporation into complex lipids, its oxidation for energy, and its role in various metabolic pathways.

One of the key techniques in metabolic research is the use of deuterated water (D₂O) to measure de novo lipogenesis (DNL), the synthesis of new fatty acids.[11][12]

This protocol provides a general workflow for measuring DNL in humans using D₂O.

1. Administration of Deuterated Water:

-

Subjects are given an oral dose of D₂O, typically calculated based on their body water content (e.g., 0.7 g D₂O/kg estimated body water).[13]

-

For studies requiring a plateau in body water enrichment, smaller doses of D₂O can be administered with meals over the study period.[13]

2. Sample Collection:

-

Blood samples are collected at baseline (before D₂O administration) and at various time points after administration (e.g., every 4 hours for 48 hours).[13] Plasma is separated for lipid analysis.

3. Lipid Extraction and Analysis:

-

Lipids are extracted from the plasma, and the triglyceride fraction is isolated, often by isolating very-low-density lipoproteins (VLDL).[11]

-

The fatty acids from the triglycerides are hydrolyzed and converted to a suitable derivative for analysis (e.g., fatty acid methyl esters).

-

The deuterium enrichment in the newly synthesized fatty acids (typically palmitate) is measured using Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-P-IRMS) or high-resolution GC-MS.[12][14]

4. Calculation of De Novo Lipogenesis:

-

The fractional contribution of DNL to the VLDL-triglyceride pool is calculated by comparing the deuterium enrichment in the fatty acids to the deuterium enrichment in body water (which can be measured from plasma, saliva, or urine).[14]

Drug Development: The Kinetic Isotope Effect

The replacement of a hydrogen atom with a deuterium atom at a site of metabolic transformation can significantly slow down the rate of that metabolic reaction.[15] This is known as the kinetic isotope effect (KIE).[15] In drug development, this effect can be harnessed to improve the pharmacokinetic properties of a drug, such as increasing its half-life and reducing the formation of toxic metabolites.

Deuterated polyunsaturated fatty acids (PUFAs) are being investigated for their therapeutic potential. By replacing the bis-allylic hydrogens, which are susceptible to abstraction and initiation of lipid peroxidation, with deuterium, the rate of this damaging process can be significantly reduced.[16][17]

Mandatory Visualizations

References

- 1. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Documents download module [ec.europa.eu]

- 3. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acids and Lipids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. benchchem.com [benchchem.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. lipidmaps.org [lipidmaps.org]

- 8. benchchem.com [benchchem.com]

- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Tracing lipogenesis in humans using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of human lipogenesis using deuterium incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. metsol.com [metsol.com]

- 15. Portico [access.portico.org]

- 16. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]

- 17. Small Amounts of Isotope-reinforced Polyunsaturated Fatty Acids Suppress Lipid Autoxidation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Deuterated Docosanoic Acid: A Technical Guide for Researchers

A comprehensive analysis of commercially available d4-isomers of Docosanoic acid for use in advanced research applications.

This technical guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth overview of deuterated Docosanoic acid. While the specific isomer "Docosanoic acid-d4-2" is not readily documented or commercially available, this guide details other d4-isotopologues that serve as critical internal standards in quantitative analysis. The following sections offer a comparative summary of these standards, a detailed experimental protocol for their application, and visual workflows to aid in experimental design.

Commercial Availability of Docosanoic Acid-d4 Isomers

While searches for "this compound" did not yield specific commercial sources or technical data, several other d4-isomers are available from various suppliers. These isotopically labeled compounds are invaluable for mass spectrometry-based quantitative lipidomics, acting as internal standards to ensure accuracy and precision. The following tables summarize the specifications of commercially available Docosanoic acid-d4 isomers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment |

| Various Isomers | |||||

| Larodan | Docosanoic acid (3,3,5,5-D4) | 1208430-53-8 | C22H40D4O2 | >98% | Not Specified |

| Cayman Chemical | Docosanoic Acid-d4 | 1208430-53-8 | C22H40D4O2 | ≥99% (d1-d4) | Not Specified |

| MedchemExpress | Docosanoic acid-d4 | 1208430-53-8 | C22H40D4O2 | Not Specified | Not Specified |

| MedchemExpress | Docosanoic acid-d4-1 | Not Specified | Not Specified | Not Specified | Not Specified |

| Docosanoic-7,7,8,8-d4 Acid | |||||

| Clinivex | Docosanoic-7,7,8,8-d4 Acid | 1193721-65-1 | C22H40D4O2 | Not Specified | 99 atom % D |

| CDN Isotopes | Docosanoic-7,7,8,8-d4 Acid | 1193721-65-1 | CH3(CH2)13(CD2)2(CH2)5COOH | Not Specified | 98 atom % D |

| Docosanoic acid (12,12,13,13-d4) | |||||

| Cambridge Isotope Laboratories, Inc. | docosanoic acid (12,12,13,13-d4, 98%) | 1219804-98-4 | C₂₂H₄₀D₄O₂ | 98.0% | Not Specified |

Experimental Protocols: Quantification of Docosanoic Acid Using a Deuterated Internal Standard

The primary application of Docosanoic acid-d4 is as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples using mass spectrometry. The stable isotope dilution method is the gold standard for this purpose. Below is a generalized protocol for the analysis of total fatty acids, including Docosanoic acid, from biological matrices such as plasma or tissue.

Principle

A known amount of deuterated Docosanoic acid (internal standard) is added to the sample at the beginning of the extraction process. The deuterated standard is chemically identical to the endogenous analyte and will behave similarly during extraction, derivatization, and ionization. By measuring the ratio of the signal from the endogenous analyte to the deuterated standard, precise quantification can be achieved, as this ratio will remain constant even if there is sample loss during preparation.

Materials and Reagents

-

Solvents: HPLC-grade methanol, chloroform, hexane, isooctane, acetonitrile, isopropanol, and LC-MS grade water.

-

Reagents: Potassium hydroxide (KOH), hydrochloric acid (HCl), and a derivatization agent (e.g., pentafluorobenzyl bromide (PFB-Br) for GC-MS or a picolinamine reagent for LC-MS).

-

Standards: Deuterated Docosanoic acid internal standard and non-deuterated Docosanoic acid analytical standard for the calibration curve.

Procedure

-

Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a suitable buffer.

-

Lipid Extraction:

-

To the homogenized sample, add a known amount of the Docosanoic acid-d4 internal standard.

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

-

Saponification (for total fatty acid analysis):

-

Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution.

-

Incubate the mixture to hydrolyze the ester bonds and release the free fatty acids.

-

Acidify the solution with hydrochloric acid.

-

Extract the free fatty acids using hexane.

-

Dry the hexane extract under a stream of nitrogen.

-

-

Derivatization:

-

Chemically modify the fatty acids to improve their chromatographic separation and mass spectrometric detection. For GC-MS analysis, a common method is esterification to form pentafluorobenzyl (PFB) esters.

-

Reconstitute the dried free fatty acids in a solution containing PFB-Br and a catalyst (e.g., diisopropylethylamine) in acetonitrile.

-

Incubate to allow the reaction to complete.

-

Dry the derivatized sample under nitrogen and reconstitute in a suitable solvent for injection.

-

-

GC-MS or LC-MS/MS Analysis:

-

Chromatography: Use a suitable capillary column (for GC) or a reverse-phase C18 column (for LC) to separate the derivatized fatty acids.

-

Mass Spectrometry: Operate the mass spectrometer in a selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS. Monitor the specific precursor-to-product ion transitions for both the unlabeled Docosanoic acid and the deuterated internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the unlabeled Docosanoic acid standard spiked with the same constant amount of the deuterated internal standard.

-

Calculate the concentration of endogenous Docosanoic acid in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of sample preparation and analysis.

Caption: A generalized workflow for the quantitative analysis of Docosanoic acid.

Caption: The principle of stable isotope dilution mass spectrometry.

The Biological Significance of Behenic Acid: A Technical Guide for Researchers

Abstract

Behenic acid (22:0), a very long-chain saturated fatty acid (VLCFA), has garnered increasing interest within the scientific community for its diverse biological roles and potential therapeutic applications. While historically recognized for its physical properties in industrial and cosmetic applications, recent research has illuminated its involvement in critical physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the biological significance of behenic acid, tailored for researchers, scientists, and drug development professionals. It covers its physicochemical properties, dietary sources, metabolism, and its roles in lipid metabolism, skin barrier function, inflammatory signaling, and specific disease states such as X-linked adrenoleukodystrophy (X-ALD) and gestational diabetes mellitus (GDM). This document summarizes quantitative data in structured tables, outlines detailed experimental protocols for its analysis, and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding of this multifaceted fatty acid.

Introduction

Behenic acid, or docosanoic acid, is a 22-carbon saturated fatty acid with the chemical formula C₂₂H₄₄O₂.[1] Its presence in various natural sources, from vegetable oils to the human body, underscores its relevance in biological systems. While its poor bioavailability has been a subject of discussion, emerging evidence points to its influence on cholesterol metabolism, its function as a structural component of cellular membranes, and its participation in cell signaling cascades. This guide aims to consolidate the current scientific knowledge on behenic acid to serve as a valuable resource for ongoing and future research endeavors.

Physicochemical Properties and Dietary Sources

Understanding the fundamental properties of behenic acid is crucial for its application in experimental settings.

Physical and Chemical Properties

Behenic acid is a white, waxy solid at room temperature.[1] Its long, saturated hydrocarbon chain contributes to its high melting point and low solubility in water.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₄O₂ | [1] |

| Molar Mass | 340.58 g/mol | [2] |

| Melting Point | 72-80 °C | [2][3] |

| Boiling Point | 306 °C at 60 mmHg | [1] |

| Water Solubility | 0.15 mg/mL at 25°C | [1] |

| Appearance | White to off-white waxy solid | [1] |

Natural Occurrence and Dietary Sources

Behenic acid is found in various plant-based oils and foods. Its concentration can vary significantly depending on the source.

| Food/Oil Source | Behenic Acid Concentration (mg/100g) | Reference |

| Peanut Oil | 2600 - 3200 | [4][5] |

| Peanut Butter | 1700 | [5] |

| Chocolate-Flavored Hazelnut Spread | 3700 | [5] |

| Soybean Oil | 370 | [4] |

| Rapeseed (Canola) Oil | 290 | [4] |

| Sunflower Oil (High Oleic) | 1000 | [5] |

| Olive Oil | 120 | [4] |

Metabolism and Physiological Roles

Absorption and Bioavailability

Dietary behenic acid is known for its poor absorption and low bioavailability compared to other fatty acids.[6][7] This is attributed to its very long-chain length, which makes it less efficiently hydrolyzed by pancreatic lipase and subsequently absorbed in the intestine. Studies in rats have shown that the apparent absorption of behenic acid is significantly lower than that of shorter-chain fatty acids.[8]

Impact on Cholesterol Metabolism

Despite its low bioavailability, dietary behenic acid has been identified as a cholesterol-raising saturated fatty acid in humans.[6][7][9][10] A clinical study conducted by Cater and Denke (2001) demonstrated that a diet enriched with behenate oil resulted in total and LDL cholesterol concentrations comparable to a diet rich in palm oil (high in palmitic acid) and significantly higher than a diet with high-oleic acid sunflower oil.[6][9][11]

| Diet Group | Total Cholesterol (mmol/L) | LDL Cholesterol (mmol/L) |

| Behenate Oil | 5.87 ± 0.8 | 4.40 ± 0.8 |

| Palm Oil | 5.84 ± 0.7 | 4.42 ± 0.7 |

| High-Oleic Acid Sunflower Oil | 5.12 ± 0.5 | 3.70 ± 0.6 |

| Data from Cater and Denke (2001)[6][7][9][11] |

Role in Skin Barrier Function

Behenic acid is a component of the skin's natural lipids and plays a role in maintaining the integrity of the skin barrier. The stratum corneum, the outermost layer of the skin, contains a lipid matrix composed of ceramides, cholesterol, and free fatty acids, which prevents water loss and protects against environmental insults. While direct evidence for behenic acid's specific role is still emerging, the application of fatty acid-containing formulations is known to support skin barrier function.

Involvement in Pathophysiology

X-Linked Adrenoleukodystrophy (X-ALD)

X-linked adrenoleukodystrophy is a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), including behenic acid, in tissues, particularly the brain, spinal cord, and adrenal glands.[2][12] This accumulation is due to mutations in the ABCD1 gene, which encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter responsible for importing VLCFA-CoA esters into the peroxisome for β-oxidation.[1][2][3][4][6][8][12][13][14] The impaired degradation of VLCFAs leads to their incorporation into complex lipids, which is thought to contribute to the demyelination and neuroinflammation characteristic of the disease.[2][8][12]

Gestational Diabetes Mellitus (GDM)

Recent research has highlighted a potential therapeutic role for behenic acid in gestational diabetes mellitus. A study in a GDM mouse model demonstrated that behenic acid administration ameliorated abnormal glucose metabolism, improved insulin resistance, and reduced inflammation.[15] The underlying mechanism was found to be the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[15]

Experimental Protocols

Accurate quantification and analysis of behenic acid are paramount for research in this field. The following sections provide an overview of key experimental methodologies.

Quantification of Behenic Acid in Biological Samples

Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive method for the quantification of fatty acids, including behenic acid, in biological matrices.

5.1.1. Lipid Extraction

-

Sample Preparation: For plasma or serum, use 100 µL. For tissues, homogenize approximately 50 mg in a suitable solvent. For cultured cells, use a pellet of 0.5-1 x 10⁶ cells.

-

Internal Standard: Add a known amount of a deuterated internal standard (e.g., behenic acid-d3) to the sample to account for extraction losses and ionization variability.[16]

-

Extraction Solvent: A common method is the Folch extraction, using a chloroform:methanol (2:1, v/v) mixture.[15][17] Alternatively, a two-phase extraction with acidified methanol and isooctane can be employed.[18]

-

Phase Separation: After vigorous mixing, centrifuge the sample to separate the organic and aqueous phases. The lower organic layer containing the lipids is collected.[15]

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

5.1.2. Derivatization

To increase volatility for GC analysis, the carboxylic acid group of behenic acid must be derivatized.

-

Reagent: A common derivatizing agent is pentafluorobenzyl (PFB) bromide.[18][19][20]

-

Procedure: Reconstitute the dried lipid extract in a suitable solvent (e.g., acetonitrile). Add the PFB bromide reagent and a catalyst (e.g., diisopropylethylamine) and incubate at room temperature.[19]

-

Purification: After the reaction, dry the sample and redissolve it in a nonpolar solvent like isooctane for injection into the GC-MS.[19]

5.1.3. GC-MS Analysis

-

Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester (FAME) or PFB ester separation (e.g., a polyethylene glycol or SP-2560 column).[21]

-

Temperature Program: Employ a temperature gradient to separate fatty acids based on their chain length and degree of unsaturation.[18][21]

-

Mass Spectrometer: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity of PFB-derivatized fatty acids.[18][19][20]

-

Quantification: Generate a standard curve using known concentrations of behenic acid and the internal standard to quantify the amount of behenic acid in the samples.[16]

Induction and Assessment of Gestational Diabetes Mellitus in a Mouse Model

5.2.1. GDM Induction

A common method for inducing GDM in mice is through the administration of streptozotocin (STZ), which is toxic to pancreatic β-cells.

-

Animal Model: Use pregnant female mice (e.g., CD1 or C57BL/6 strains).[22][23][24][25][26]

-

STZ Administration: A single subcutaneous injection of STZ (e.g., 230 mg/kg body weight) can be effective in inducing sustained hyperglycemia.[22][25] Alternatively, a high-fat, high-sugar diet can be used to induce insulin resistance prior to or in conjunction with STZ.[24][26]

-

Behenic Acid Administration: Behenic acid can be administered daily via oral gavage.[15]

5.2.2. Assessment of Insulin Resistance and Inflammation

-

Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are standard procedures to assess glucose metabolism and insulin sensitivity.[27][28] For a GTT, mice are fasted and then given an intraperitoneal or oral glucose load, with blood glucose levels measured at various time points. For an ITT, fasted mice are injected with insulin, and the subsequent drop in blood glucose is monitored.[27]

-

HOMA-IR: The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) can be calculated from fasting glucose and insulin levels as an index of insulin resistance.[5][22][25][27][29]

-

Immunohistochemistry: To assess inflammation in placental tissue, immunohistochemical staining for TLR4 and the p65 subunit of NF-κB can be performed.[30][31] This involves fixing and sectioning the tissue, followed by incubation with primary antibodies against the target proteins and visualization with a secondary antibody-enzyme conjugate system.

Future Directions and Conclusion

The biological significance of behenic acid extends far beyond its physical properties. Its role as a cholesterol-raising agent, its involvement in the pathophysiology of X-ALD, and its potential therapeutic effects in GDM highlight the need for further investigation. Future research should focus on elucidating the precise molecular mechanisms by which behenic acid exerts its effects, particularly its interaction with cellular signaling pathways and its influence on gene expression. A deeper understanding of its metabolism and tissue-specific roles will be crucial for the development of novel therapeutic strategies targeting lipid-related disorders. This technical guide provides a solid foundation for researchers to build upon in their exploration of this intriguing very long-chain saturated fatty acid.

References

- 1. ABC Transporter Subfamily D: Distinct Differences in Behavior between ABCD1–3 and ABCD4 in Subcellular Localization, Function, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fortunejournals.com [fortunejournals.com]

- 3. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism, ABC half-transporters and the complicated route to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Implications of inflammation and insulin resistance in obese pregnant women with gestational diabetes: A case study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ABC subfamily D proteins and very long chain fatty acid metabolism as novel targets in adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behenic acid is a cholesterol-raising saturated fatty acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathophysiology of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and functional insights of the human peroxisomal ABC transporter ALDP | eLife [elifesciences.org]

- 10. researchgate.net [researchgate.net]

- 11. Behenic acid is a cholesterol-raising saturated fatty acid in humans. | Semantic Scholar [semanticscholar.org]

- 12. "Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular" by Parveen Parasar, Navtej Kaur et al. [scholarlycommons.henryford.com]

- 13. Pathophysiology of X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 16. lipidmaps.org [lipidmaps.org]

- 17. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 18. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lipidmaps.org [lipidmaps.org]

- 20. researchgate.net [researchgate.net]

- 21. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. europeanreview.org [europeanreview.org]

- 23. Mouse Models of Gestational Diabetes Mellitus and Its Subtypes: Recent Insights and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A novel model of gestational diabetes: Acute high fat high sugar diet results in insulin resistance and beta cell dysfunction during pregnancy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pharmacological induction of diabetes mellitus in pregnant female mice: a comparison of two doses and routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A novel model of gestational diabetes: Acute high fat high sugar diet results in insulin resistance and beta cell dysfunction during pregnancy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effects of Astaxanthin on Inflammation and Insulin Resistance in a Mouse Model of Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Methodological & Application

Utilizing Docosanoic Acid-d4-2 as an Internal Standard for Quantitative Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids is critical in various fields of research, including drug development, metabolomics, and clinical diagnostics. Docosanoic acid (also known as behenic acid, C22:0), a very-long-chain saturated fatty acid, is implicated in numerous physiological and pathological processes. Its accurate measurement in biological matrices is often accomplished using stable isotope dilution assays with a deuterated internal standard. This document provides detailed application notes and protocols for the use of Docosanoic acid-d4-2 as an internal standard for the precise and accurate quantification of endogenous docosanoic acid by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The principle of this method relies on the addition of a known amount of this compound to a sample at the beginning of the preparation process.[1] This deuterated analog is chemically identical to the endogenous analyte and thus behaves similarly during extraction, derivatization, and chromatographic separation.[1] However, due to its increased mass, it can be distinguished by the mass spectrometer. By measuring the ratio of the analyte to the internal standard, any variability introduced during sample handling can be effectively normalized, leading to highly accurate and precise quantification.[1]

Physicochemical Properties and Mass Spectrometric Data

A thorough understanding of the properties of both the analyte and the internal standard is fundamental for method development.

| Property | Docosanoic Acid | This compound |

| Synonyms | Behenic Acid, C22:0 | Behenic Acid-d4, C22:0-d4 |

| Molecular Formula | C₂₂H₄₄O₂ | C₂₂H₄₀D₄O₂ |

| Molecular Weight | 340.58 g/mol | 344.61 g/mol |

| CAS Number | 112-85-6 | 1208430-53-8 |

Note: The nomenclature "this compound" is specialized; more commonly available is Docosanoic acid-d4. The protocols provided are applicable to Docosanoic acid-d4.

Quantitative Analysis by LC-MS/MS

The following tables outline typical parameters for an LC-MS/MS method for the quantification of docosanoic acid using Docosanoic acid-d4 as an internal standard. These parameters may require optimization for specific instrumentation and matrices.

Table 1: LC-MS/MS Method Parameters

| Parameter | Recommended Conditions |

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 - 50 °C |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS System | Triple Quadrupole Mass Spectrometer |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for Docosanoic Acid and Docosanoic Acid-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Docosanoic Acid | 339.3 | 339.3 (quantifier) | 15 |

| 339.3 | 295.3 (qualifier) | 20 | |

| Docosanoic Acid-d4 | 343.3 | 343.3 (quantifier) | 15 |

| 343.3 | 299.3 (qualifier) | 20 |

Note: In the absence of derivatization, the precursor ion is the deprotonated molecule [M-H]⁻. The quantifier transition is often the precursor ion itself due to the stability of the molecule, while a qualifier ion can be a fragment resulting from the loss of CO₂.

Table 3: Typical Method Validation Data

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 µg/mL |

| Upper Limit of Quantification (ULOQ) | 100 - 500 µg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

| Recovery | 85 - 115% |

Experimental Protocols